Propacetamol hydrochloride

Beschreibung

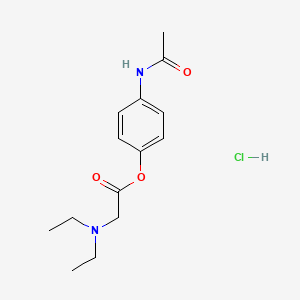

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTYJNGARJPYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216721 | |

| Record name | Propacetamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66532-86-3 | |

| Record name | Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propacetamol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propacetamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPACETAMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH41QYH8E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

propacetamol as a prodrug of paracetamol

An In-depth Technical Guide to Propacetamol (B1218958) as a Prodrug of Paracetamol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propacetamol is a water-soluble prodrug of paracetamol (acetaminophen) designed for intravenous administration.[1][2] Chemically, it is the N,N-diethylglycine ester of paracetamol, which enhances its solubility, making it suitable for parenteral use in clinical settings where oral administration is not feasible, such as in postoperative care.[2][3] Upon intravenous infusion, propacetamol is rapidly and completely hydrolyzed by plasma esterases into its active form, paracetamol, and the inert N,N-diethylglycine.[3][4] Consequently, its pharmacological activity is identical to that of paracetamol, providing analgesic (pain relief) and antipyretic (fever reduction) effects.[1][5] This guide provides a comprehensive technical overview of propacetamol, including its mechanism of action, pharmacokinetics, clinical efficacy, and detailed experimental protocols relevant to its study and synthesis.

Chemical Properties and Synthesis

Propacetamol hydrochloride is the commonly used salt form. It is a white to beige powder with good water solubility.

-

IUPAC Name: (4-acetamidophenyl) 2-(diethylamino)acetate[1]

-

Molecular Formula: C₁₄H₂₀N₂O₃[1]

-

Molar Mass: 264.325 g·mol⁻¹[2]

Synthesis of this compound

The synthesis of this compound from paracetamol involves a two-step process: chloroacetylation of paracetamol followed by amination with diethylamine.[6][7]

Caption: Chemical synthesis pathway for this compound.

Mechanism of Action

Conversion to Paracetamol

Propacetamol itself is pharmacologically inactive. Its therapeutic effects are entirely dependent on its rapid bioconversion to paracetamol.[4] Following intravenous administration, plasma esterases hydrolyze the ester bond of propacetamol, releasing paracetamol and N,N-diethylglycine.[1][3] This conversion is swift, typically occurring within minutes.[3] A dosage of 2g of propacetamol is formulated to be bioequivalent to 1g of paracetamol.[2]

Caption: In-vivo hydrolysis of propacetamol to active paracetamol.

Pharmacological Action of Paracetamol

The precise mechanism of paracetamol is complex and not fully elucidated, but it is known to act primarily within the central nervous system (CNS).[1] Its effects are attributed to:

-

Inhibition of Cyclooxygenase (COX): Paracetamol weakly inhibits COX-1 and COX-2 enzymes, particularly in environments with low levels of peroxides, such as the CNS.[3][4] This reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[3] Its weak activity in peripheral tissues accounts for its limited anti-inflammatory effect compared to NSAIDs.[3]

-

Modulation of Endogenous Pathways: Paracetamol's action also involves interactions with the serotonergic descending neuronal pathway, the L-arginine/NO pathway, and the endocannabinoid system.[4] In the brain, paracetamol can be metabolized to N-arachidonoylphenolamine (AM404), a compound that activates cannabinoid CB1 receptors and capsaicin (B1668287) receptor (TRPV1), contributing to its analgesic properties.[4]

References

- 1. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propacetamol - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. [Propacetamol: from basic action to clinical utilization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101353314A - Preparation of this compound - Google Patents [patents.google.com]

- 7. CN102786431A - Preparation method of this compound - Google Patents [patents.google.com]

chemical structure and properties of propacetamol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propacetamol (B1218958) hydrochloride is a water-soluble prodrug of paracetamol (acetaminophen), developed to overcome the poor aqueous solubility of paracetamol, thereby enabling its intravenous administration.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and analytical methodologies related to propacetamol hydrochloride.

Chemical Structure and Identification

Propacetamol is an ester formed between paracetamol and N,N-diethylglycine. The hydrochloride salt enhances its stability and solubility.

-

IUPAC Name: (4-acetamidophenyl) 2-(diethylamino)acetate hydrochloride[2]

-

CAS Number: 66532-86-3[3]

-

Molecular Formula: C₁₄H₂₁ClN₂O₃[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (4-acetamidophenyl) 2-(diethylamino)acetate hydrochloride |

| CAS Number | 66532-86-3[3] |

| Molecular Formula | C₁₄H₂₁ClN₂O₃[2] |

| Molecular Weight | 300.78 g/mol [4][5] |

| InChI Key | WGTYJNGARJPYKG-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl |

Physicochemical Properties

This compound is a white or almost white crystalline powder.[6] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Protocol |

| Melting Point | 228 °C | A standard capillary melting point apparatus can be used. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. |

| Solubility | Freely soluble in water, slightly soluble in anhydrous ethanol, practically insoluble in acetone. | A known amount of this compound is added to a fixed volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached. The concentration of the dissolved solid is then determined by a suitable analytical method such as HPLC or UV-Vis spectrophotometry. |

| pKa (Strongest Basic) | 6.83 (Predicted) | Potentiometric titration is a standard method. A solution of this compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the titration curve. |

| LogP | 1.42 (Predicted) | The shake-flask method is a common experimental approach. A solution of this compound is prepared in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined to calculate the partition coefficient. |

Mechanism of Action and Signaling Pathways

Propacetamol is a prodrug and is pharmacologically inactive until it is hydrolyzed in the body to its active metabolite, paracetamol.[7]

Hydrolysis of Propacetamol

Upon intravenous administration, this compound is rapidly and completely hydrolyzed by plasma esterases into paracetamol and N,N-diethylglycine.[7]

Mechanism of Action of Paracetamol

The precise mechanism of action of paracetamol is complex and not fully elucidated, but it is known to involve multiple pathways, primarily within the central nervous system (CNS).

-

Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity.[8] However, it is a more potent inhibitor of COX enzymes within the CNS, which contributes to its analgesic and antipyretic effects.

-

Serotonergic Pathway: Paracetamol enhances the activity of the descending serotonergic inhibitory pathways in the spinal cord, which modulates nociceptive signaling.

-

Endocannabinoid System: A metabolite of paracetamol, N-arachidonoylphenolamine (AM404), is formed in the brain. AM404 acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) receptor and inhibits the cellular uptake of the endocannabinoid anandamide, leading to indirect activation of cannabinoid CB1 receptors.

Pharmacological Properties

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Propacetamol and Paracetamol following Intravenous Administration of this compound

| Parameter | Propacetamol | Paracetamol |

| Tmax (h) | ~0.25 | ~0.25 |

| Cmax (µg/mL) | - | 12.72 |

| AUC (µg.h/mL) | - | 25.5 |

| Volume of Distribution (L/kg) | 1.29 | - |

| Elimination Half-life (h) | 2.4 | 3.6 |

| Metabolism | Rapidly hydrolyzed by plasma esterases. | Primarily by glucuronidation and sulfation in the liver. A minor fraction is oxidized by CYP2E1 to the hepatotoxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[9] |

| Excretion | - | Mainly renal, as glucuronide and sulfate (B86663) conjugates. |

Pharmacodynamics

The primary pharmacodynamic effects of propacetamol are those of its active metabolite, paracetamol, which include analgesia and antipyresis. Two grams of propacetamol are bioequivalent to one gram of paracetamol.[1]

Experimental Protocols

In Vitro Hydrolysis of this compound

Objective: To determine the rate of hydrolysis of propacetamol to paracetamol in human plasma.

Methodology:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the propacetamol solution with fresh human plasma at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture.

-

Immediately stop the enzymatic reaction by adding a protein precipitating agent (e.g., ice-cold acetonitrile (B52724) or perchloric acid).

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the concentrations of propacetamol and paracetamol using a validated HPLC-UV or LC-MS/MS method.

-

Calculate the rate of hydrolysis from the disappearance of propacetamol and the appearance of paracetamol over time.

Determination of Propacetamol and Paracetamol in Human Plasma by HPLC

Objective: To quantify the concentrations of propacetamol and its metabolite paracetamol in human plasma samples.

Methodology:

-

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard.

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (e.g., 85:15 v/v), pH adjusted to 3.0.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at a wavelength of 245 nm.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of propacetamol and paracetamol of known concentrations.

-

Determine the concentrations in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

-

Clinical Efficacy and Safety

Clinical Efficacy

Propacetamol has been demonstrated to be an effective analgesic and antipyretic agent in various clinical settings, particularly for the management of postoperative pain. Clinical studies have shown that intravenous propacetamol provides rapid and effective pain relief, comparable to that of other analgesics like diclofenac.

Safety and Tolerability

Propacetamol is generally well-tolerated. The most common adverse effects are related to the infusion site, including pain and phlebitis. Other reported side effects include nausea, vomiting, dizziness, and hypotension.[4] As propacetamol is metabolized to paracetamol, there is a risk of hepatotoxicity, particularly in cases of overdose or in patients with pre-existing liver conditions.[10]

Drug Interactions

The drug interactions of propacetamol are primarily those of its active metabolite, paracetamol. Co-administration with drugs that induce hepatic enzymes (e.g., certain anticonvulsants, rifampicin) may increase the risk of paracetamol-induced hepatotoxicity.[11] Caution is also advised when co-administered with anticoagulants like warfarin, as paracetamol may enhance their effect.[12]

Synthesis

The synthesis of this compound typically involves a two-step process starting from paracetamol.

-

Acylation of Paracetamol: Paracetamol is reacted with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form 4-acetamidophenyl chloroacetate.[2]

-

Amination and Salt Formation: The intermediate is then reacted with diethylamine (B46881) to yield propacetamol. The final hydrochloride salt is obtained by treating the propacetamol base with hydrochloric acid.[13]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. CN102786431A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. What are the side effects of this compound? [synapse.patsnap.com]

- 4. Propacetamol poses a potential harm of adverse hypotension in male and older patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. ≥98% (HPLC), Paracetamol precursor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Drug interactions with paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. CN101353314A - Preparation of this compound - Google Patents [patents.google.com]

The Pharmacodynamics of Propacetamol in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propacetamol (B1218958), a pro-drug of paracetamol (acetaminophen), is designed for intravenous administration, offering a valuable alternative when oral administration is not feasible. Upon entering the bloodstream, propacetamol is rapidly hydrolyzed by plasma esterases into paracetamol, its active analgesic and antipyretic metabolite, and diethylglycine.[1] Consequently, the pharmacodynamic effects of propacetamol are intrinsically linked to the actions of paracetamol. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of propacetamol, focusing on its analgesic, anti-inflammatory, and central nervous system (CNS) effects. The information is synthesized from various preclinical studies, with a strong emphasis on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Pharmacodynamic Properties

Propacetamol's primary pharmacological activities are derived from the subsequent actions of its active metabolite, paracetamol. The mechanisms are complex and not fully elucidated but are known to involve both central and peripheral pathways.[2][3]

Mechanism of Action: The principal mechanism of paracetamol is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system. This leads to a reduction in prostaglandin (B15479496) synthesis, which are key mediators of pain and fever.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits weak inhibitory effects on peripheral COX-1 and COX-2, resulting in a lower incidence of gastrointestinal side effects.[1][2]

Emerging evidence suggests that paracetamol's analgesic effects are also mediated through other pathways, including:

-

The Serotonergic System: Paracetamol may enhance the activity of descending serotonergic pathways, which play a crucial role in pain modulation.[4]

-

The Endocannabinoid System: A metabolite of paracetamol, N-arachidonoylphenolamine (AM404), has been shown to act on cannabinoid CB1 receptors and the transient receptor potential vanilloid 1 (TRPV1) channel in the brain, contributing to its analgesic properties.[2][4]

Quantitative Preclinical Data

The following tables summarize the quantitative data from preclinical studies investigating the analgesic effects of propacetamol in various animal models.

Analgesic Efficacy

Table 1: Antinociceptive Effect of Propacetamol in the Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhings (Mean ± SEM) | Inhibition (%) |

| Control (Saline) | - | 45.3 ± 3.1 | - |

| Propacetamol | 67.5 | 30.1 ± 2.5 | 33.6 |

| Propacetamol | 135 | 21.4 ± 2.0 | 52.8 |

| Propacetamol | 271 | 12.8 ± 1.5 | 71.7 |

| Tramadol (B15222) + Propacetamol | 3.9 + 67.5 | 18.2 ± 1.8 | 59.8 |

| Tramadol + Propacetamol | 7.8 + 135 | 10.5 ± 1.3 | 76.8 |

| Tramadol + Propacetamol | 15.6 + 271 | 5.6 ± 0.9 | 87.6 |

Data extracted from Zhang et al., 2011.[5]

Table 2: Antinociceptive Effect of Propacetamol in the Hot Plate Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Latency Time (s, Mean ± SEM) at 60 min |

| Control (Saline) | - | 12.5 ± 1.1 |

| Propacetamol | 270 | 18.9 ± 1.5 |

| Propacetamol | 540 | 25.3 ± 2.1 |

| Tramadol + Propacetamol | 16 + 270 | 28.7 ± 2.3 |

| Tramadol + Propacetamol | 32 + 540 | 35.1 ± 2.8 |

Data extracted from Zhang et al., 2011.[5]

Table 3: Antinociceptive Effect of Propacetamol in the Tail-Flick Test in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Tail-Flick Latency (s, Mean ± SEM) at 60 min |

| Control (Saline) | - | 3.2 ± 0.3 |

| Propacetamol | 96 | 5.1 ± 0.4 |

| Propacetamol | 192 | 7.8 ± 0.6 |

| Tramadol + Propacetamol | 5.5 + 96 | 8.9 ± 0.7 |

| Tramadol + Propacetamol | 11 + 192 | 12.4 ± 1.0 |

Data extracted from Zhang et al., 2011.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of propacetamol.

Animal Model: Male Kunming mice (18-22 g).

Procedure:

-

Animals are randomly assigned to control and treatment groups.

-

Propacetamol, tramadol, or their combination, are administered intraperitoneally (i.p.). The control group receives an equivalent volume of saline.

-

Thirty minutes after drug administration, each mouse is injected i.p. with 0.1 mL of a 0.6% acetic acid solution to induce writhing.

-

Immediately after the acetic acid injection, the mice are placed in an observation box.

-

The number of writhes (a response characterized by abdominal constriction and stretching of the hind limbs) is counted for 15 minutes.

-

The percentage of inhibition is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100%.[5]

Hot Plate Test

Objective: To evaluate the central analgesic activity of propacetamol.

Animal Model: Male Kunming mice (18-22 g).

Procedure:

-

The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

-

The basal reaction time of each mouse to the thermal stimulus is determined by placing it on the hot plate and measuring the latency to a response (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.

-

Animals are then treated with propacetamol, tramadol, their combination, or saline i.p.

-

The latency to the thermal stimulus is measured again at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.[5]

Tail-Flick Test

Objective: To assess the spinal analgesic effects of propacetamol.

Animal Model: Male Wistar rats (200-250 g).

Procedure:

-

The basal tail-flick latency is determined by focusing a beam of high-intensity light on the distal portion of the rat's tail and measuring the time taken for the rat to flick its tail away from the heat source. A cut-off time is employed to avoid tissue damage.

-

Rats are then administered propacetamol, tramadol, their combination, or saline i.p.

-

The tail-flick latency is re-measured at predetermined intervals post-administration.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in propacetamol's mechanism of action and a typical experimental workflow for its preclinical evaluation.

Metabolic Conversion and Primary Mechanism of Action of Propacetamol.

Role of the Paracetamol Metabolite AM404 in Analgesia.

General Experimental Workflow for Preclinical Assessment.

Anti-inflammatory and CNS Effects

While the primary preclinical data for propacetamol focuses on its analgesic properties, its active metabolite, paracetamol, has been investigated for its anti-inflammatory and CNS effects.

Anti-inflammatory Effects: Paracetamol generally exhibits weak anti-inflammatory activity in preclinical models, particularly in conditions of high inflammation.[2] However, in models of low-grade inflammation, some anti-inflammatory effects have been observed.[6] Direct quantitative data from preclinical studies using propacetamol to assess anti-inflammatory endpoints are limited.

CNS Effects: Studies on paracetamol suggest potential effects on the CNS beyond analgesia. For instance, research in rats has explored its impact on anxiety-like behaviors and cognitive function.[7][8] A high dose of paracetamol was found to increase anxiety-like behavior in the elevated plus-maze, while a low dose was associated with reduced nerve injury-associated anxiety.[7] Neuroprotective effects of low-dose paracetamol have also been suggested in some preclinical models of neurodegeneration.[4] However, dedicated preclinical studies investigating the CNS effects following the administration of propacetamol are scarce.

Conclusion

Propacetamol serves as a clinically important intravenous prodrug of paracetamol, with its pharmacodynamic profile being dictated by the actions of its active metabolite. Preclinical studies have provided quantitative evidence for its dose-dependent analgesic effects in various rodent models of pain. The underlying mechanisms are multifaceted, involving central inhibition of COX-2, as well as modulation of the serotonergic and endocannabinoid systems. While the anti-inflammatory and broader CNS effects of its active metabolite, paracetamol, have been explored, there is a notable gap in the literature regarding direct preclinical investigations of these properties following propacetamol administration. This guide provides a foundational understanding for researchers and drug development professionals, highlighting both the established analgesic efficacy and the areas requiring further investigation to fully characterize the preclinical pharmacodynamics of propacetamol.

References

- 1. What is the mechanism of Propacetamol Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced analgesic effects of propacetamol and tramadol combination in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anxiety- and activity-related effects of paracetamol on healthy and neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of Propacetamol to Paracetamol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propacetamol (B1218958), a prodrug of paracetamol (acetaminophen), is designed for intravenous administration, offering a soluble formulation that is rapidly converted to its active form. This guide provides a comprehensive technical overview of the metabolic conversion of propacetamol to paracetamol, the subsequent metabolism of paracetamol, and the experimental methodologies used to study these pathways. Quantitative data from pharmacokinetic and in vitro studies are presented in structured tables for clarity. Detailed experimental protocols for the analysis of propacetamol and paracetamol in biological matrices and for the characterization of the enzymatic reactions are provided. Visual diagrams generated using the DOT language illustrate the metabolic pathways and experimental workflows.

Introduction

Paracetamol is a widely used analgesic and antipyretic agent. However, its low aqueous solubility can be a limitation for parenteral formulations. Propacetamol was developed as a water-soluble prodrug to overcome this limitation, allowing for intravenous administration and rapid achievement of therapeutic plasma concentrations of paracetamol. The clinical efficacy of propacetamol is entirely dependent on its efficient in vivo hydrolysis to paracetamol. Understanding the metabolic pathway, the enzymes involved, and the pharmacokinetics of this conversion is crucial for drug development and clinical application.

The Metabolic Pathway: From Propacetamol to Paracetamol and Beyond

The metabolic journey of propacetamol involves a primary hydrolysis step followed by the well-established metabolic pathways of paracetamol.

Hydrolysis of Propacetamol to Paracetamol

Upon intravenous administration, propacetamol is rapidly and completely hydrolyzed by plasma esterases, primarily butyrylcholinesterase, into the active drug, paracetamol, and a byproduct, N,N-diethylglycine.[1] This enzymatic conversion is a critical activation step. The stoichiometric conversion is such that 1 gram of propacetamol hydrochloride yields approximately 0.5 grams of paracetamol.

Subsequent Metabolism of Paracetamol

Once formed, paracetamol undergoes extensive metabolism, primarily in the liver, through three main pathways:

-

Glucuronidation: This is the major metabolic pathway, where paracetamol is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form paracetamol-glucuronide.

-

Sulfation: Paracetamol is also conjugated with sulfate (B86663) by sulfotransferases (SULTs) to form paracetamol-sulfate.

-

Oxidation: A minor but critical pathway involves the oxidation of paracetamol by cytochrome P450 enzymes, predominantly CYP2E1, to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, leading to hepatocellular necrosis and toxicity.

The inactive and non-toxic glucuronide and sulfate conjugates, along with the GSH-conjugated NAPQI, are excreted in the urine.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of propacetamol and paracetamol.

Table 1: Pharmacokinetic Parameters of Paracetamol Following Intravenous Propacetamol Administration in Healthy Volunteers

| Parameter | Value (Mean ± SD) | Reference |

| Dose of Propacetamol HCl | 1 g | [2] |

| Equivalent Dose of Paracetamol | 500 mg | [2] |

| AUC (μg/mL·h) | 25.53 ± 4.27 | [2] |

| Cmax (μg/mL) | Not specified | |

| Tmax (h) | Not specified | |

| Oral Bioavailability of Paracetamol | 82.2 ± 9.4% | [2] |

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: In Vitro Enzyme Kinetic Parameters for Paracetamol Metabolism in Human Liver Microsomes

| Metabolic Pathway | Enzyme | Km | Vmax | Reference |

| Glucuronidation | UDP-glucuronosyltransferase | 7.37 ± 0.99 mM | 4.76 ± 1.35 nmol/min/mg | [3] |

| Sulfation | Sulfotransferase | Not available | Not available | |

| Oxidation | Cytochrome P450 2E1 | Not available | Not available |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of propacetamol and paracetamol metabolism.

Determination of Plasma Esterase Activity for Propacetamol Hydrolysis

This protocol is a general method for determining esterase activity and can be adapted for propacetamol.

Objective: To determine the rate of hydrolysis of propacetamol to paracetamol by plasma esterases.

Principle: The rate of formation of paracetamol from propacetamol in human plasma is measured over time using HPLC-UV.

Materials:

-

Human plasma (fresh or frozen)

-

This compound standard

-

Paracetamol standard

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Trichloroacetic acid (TCA) or other protein precipitating agent

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of propacetamol and paracetamol in a suitable solvent (e.g., water or methanol).

-

Prepare working standard solutions by diluting the stock solutions with the mobile phase.

-

-

Enzyme Reaction:

-

Pre-warm human plasma and phosphate buffer to 37°C.

-

In a microcentrifuge tube, mix a specific volume of human plasma with phosphate buffer.

-

Initiate the reaction by adding a known concentration of propacetamol solution. The final volume should be kept constant for all samples.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.

-

-

Sample Preparation for HPLC:

-

Immediately stop the reaction in the withdrawn aliquot by adding a protein precipitating agent (e.g., an equal volume of ice-cold acetonitrile or 10% TCA).

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate propacetamol and paracetamol using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Detect the compounds using a UV detector at a wavelength where both compounds have reasonable absorbance (e.g., 245 nm).

-

-

Data Analysis:

-

Quantify the concentration of paracetamol formed at each time point using a calibration curve generated from the paracetamol standard solutions.

-

Plot the concentration of paracetamol formed against time.

-

The initial rate of the reaction (V0) can be determined from the linear portion of the curve.

-

Enzyme activity can be expressed as nmol of paracetamol formed per minute per mL of plasma.

-

For determination of Km and Vmax, the experiment should be repeated with varying concentrations of propacetamol. The data can then be fitted to the Michaelis-Menten equation using non-linear regression analysis.

-

Simultaneous Quantification of Propacetamol and Paracetamol in Human Plasma by HPLC-UV

Objective: To develop and validate a method for the simultaneous determination of propacetamol and paracetamol in human plasma.

Principle: Propacetamol and paracetamol are extracted from plasma by protein precipitation and separated and quantified by reverse-phase HPLC with UV detection.

Materials:

-

Human plasma

-

Propacetamol and paracetamol standards

-

Internal standard (e.g., phenacetin)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of Stock and Standard Solutions:

-

Prepare individual stock solutions of propacetamol, paracetamol, and the internal standard (IS) in methanol (e.g., 1 mg/mL).

-

Prepare working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).

-

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient can be optimized, for example:

-

0-2 min: 10% B

-

2-8 min: 10% to 90% B

-

8-10 min: 90% B

-

10-12 min: 90% to 10% B

-

12-15 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 245 nm.

-

-

Method Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

-

In Vitro Metabolism of Paracetamol using Human Liver Microsomes

Objective: To investigate the in vitro metabolism of paracetamol by human liver microsomes.

Principle: Paracetamol is incubated with human liver microsomes in the presence of necessary cofactors, and the formation of its metabolites is monitored by HPLC.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Paracetamol

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (HPLC grade)

-

HPLC system with UV or MS detector

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube on ice, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration)

-

MgCl2 (e.g., 5 mM final concentration)

-

Paracetamol (at various concentrations to determine kinetics)

-

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the cofactors:

-

For glucuronidation: UDPGA (e.g., 2 mM final concentration)

-

For sulfation: PAPS (e.g., 0.1 mM final concentration)

-

For oxidation: NADPH regenerating system

-

-

-

Incubation and Termination:

-

Incubate at 37°C for a specific time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing and Analysis:

-

Vortex and centrifuge the samples as described in the previous protocol.

-

Analyze the supernatant by HPLC to quantify the remaining paracetamol and the formed metabolites (paracetamol-glucuronide, paracetamol-sulfate).

-

Metabolite identification can be confirmed using mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

Conclusion

The metabolic conversion of propacetamol to paracetamol is a rapid and efficient process mediated by plasma esterases, enabling the swift delivery of the active analgesic and antipyretic agent. The subsequent metabolism of paracetamol is complex and has significant clinical implications, particularly concerning the potential for hepatotoxicity at high doses. The experimental protocols detailed in this guide provide a framework for researchers to investigate the pharmacokinetics and metabolism of propacetamol and paracetamol. A thorough understanding of these metabolic pathways is essential for the safe and effective use of propacetamol in clinical practice and for the development of future prodrugs. Further research to precisely quantify the kinetic parameters of propacetamol hydrolysis by specific human plasma esterases would provide a more complete understanding of its activation.

References

- 1. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intravenous paracetamol (propacetamol) pharmacokinetics in term and preterm neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]

propacetamol hydrochloride solubility and stability profile

An In-depth Technical Guide to the Solubility and Stability Profile of Propacetamol (B1218958) Hydrochloride

Introduction

Propacetamol hydrochloride is the N,N-diethylglycine ester of paracetamol (acetaminophen), developed as a water-soluble prodrug to enable parenteral administration.[1][2][3] Upon intravenous administration, it is rapidly and quantitatively hydrolyzed by plasma esterases into its active form, paracetamol, and diethylglycine.[4][5][6] This rapid conversion allows for the quick attainment of therapeutic plasma concentrations of paracetamol, which is particularly advantageous for managing acute and postoperative pain where oral administration is not feasible.[1][4] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is critical for the development of safe, effective, and stable parenteral formulations. This guide provides a comprehensive overview of its solubility in various solvents and its stability profile under different conditions, supported by experimental data and methodologies.

Solubility Profile

This compound's primary advantage is its enhanced water solubility compared to its active metabolite, paracetamol.[7][8] This property is crucial for its formulation as an intravenous analgesic.[7] The solubility has been determined in several common pharmaceutical solvents.

Quantitative Solubility Data

The solubility of this compound in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO) is summarized in the table below. There is some variance in the reported aqueous solubility, which may be attributable to differences in experimental conditions such as temperature, pH, or the use of techniques like sonication to facilitate dissolution.[2][8][9]

| Solvent | Solubility | Concentration (Molar) | Source(s) |

| Water | 20 mg/mL | ~0.066 M | [8] |

| Water | 60 mg/mL | ~0.199 M | [2] |

| Water | 199.5 mM (Sonication recommended) | 0.1995 M | [9] |

| Ethanol | 30 mg/mL | ~0.100 M | [2] |

| DMSO | 60 mg/mL | ~0.199 M | [2][9] |

Experimental Protocol for Solubility Determination (General Method)

While specific protocols from the sources are not detailed, a standard method for determining equilibrium solubility, such as the shake-flask method, is described below.

-

Preparation : Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., Water for Injection, Ethanol, DMSO) in a sealed container, such as a glass vial.

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is typically used.

-

Phase Separation : After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter compatible with the solvent, e.g., 0.45 µm PTFE or PVDF) to separate the undissolved solid from the saturated solution.

-

Quantification : Withdraw a precise aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation : Calculate the solubility in units such as mg/mL or moles/L based on the measured concentration and the dilution factor.

Stability Profile

The stability of this compound in solution is primarily dictated by its susceptibility to hydrolysis, which converts the prodrug into active paracetamol. This process is influenced by temperature, pH, and the composition of the aqueous medium.

Hydrolysis and Degradation Pathway

The fundamental instability of propacetamol in aqueous solution is its hydrolysis into paracetamol and N,N-diethylglycine.[6] This conversion is catalyzed by plasma esterases in vivo but also occurs chemically in vitro.[1][4]

Caption: Hydrolysis pathway of this compound.

The active paracetamol can further degrade, typically via hydrolysis to p-aminophenol, which can then oxidize to form quinoneimine.[10] The rate of paracetamol degradation is minimal at a pH of approximately 6.[11]

Kinetic Stability Data

A key study investigated the degradation kinetics of this compound in intravenous infusion fluids (5% glucose and 0.9% saline) at both refrigerated (4 °C) and room (25 °C) temperatures.[1][12] The degradation was found to follow second-order kinetics.[1] The time for 10% degradation (t₉₀) is a critical parameter for determining the practical shelf-life of a reconstituted solution.

| Medium | Temperature (°C) | Degradation Rate Constant (k) | t₉₀ (hours) | Source(s) |

| 5% Glucose Solution | 25 °C | k₂₅ | 3.17 | [1] |

| 0.9% Saline Solution | 25 °C | k₂₅ | 3.61 | [1] |

| 5% Glucose Solution | 4 °C | k₄ | 13.42 | [1] |

| 0.9% Saline Solution | 4 °C | k₄ | 12.36 | [1] |

The study concluded that the degradation rate constant at 25 °C was approximately 4.5 times higher than at 4 °C, highlighting the significant impact of temperature on the stability of propacetamol in solution.[1][12] The type of infusion medium (saline vs. glucose) did not have a significant effect on the hydrolysis rate.[1]

Caption: Relationship between temperature and degradation rate.

Storage and Handling Recommendations

Based on its stability profile, specific storage conditions are recommended.

-

Powder for Injection : The solid form should be stored under controlled conditions. One supplier suggests storing the powder for 3 years at -20°C.[2]

-

Reconstituted Solutions : Due to rapid degradation at room temperature, solutions of this compound should be used shortly after preparation.[1] Storage under refrigeration (e.g., 4 °C) can extend its in-use stability.[1] Stock solutions in solvents may be stable for 1 month at -20°C or 1 year at -80°C.[2]

Experimental Protocol for Kinetic Stability Study

The following methodology is based on the study by Rodenas et al., which determined the hydrolysis kinetics of this compound.[1]

-

Solution Preparation : Prepare solutions of this compound at a known initial concentration in the desired media (e.g., 5% glucose and 0.9% saline solutions).

-

Incubation : Store the prepared solutions in sealed containers at constant, controlled temperatures (e.g., 4 °C and 25 °C).

-

Sampling : At predetermined time intervals, withdraw aliquots from each solution.

-

Sample Analysis : Immediately analyze the samples to quantify the remaining concentration of this compound and the formed paracetamol. The cited study utilized first-derivative spectrophotometry, making measurements at the zero-crossing wavelengths of 242.0 nm for propacetamol and 239.0 nm for paracetamol.[1][13] Alternatively, a validated stability-indicating HPLC method can be used for superior specificity and sensitivity.[14][15]

-

Data Analysis : Plot the concentration of this compound versus time. Determine the order of the reaction (e.g., zero, first, or second-order) by fitting the data to the corresponding integrated rate laws. Calculate the degradation rate constant (k) and the shelf-life (e.g., t₉₀).

Caption: Experimental workflow for a kinetic stability study.

Conclusion

This compound is a prodrug with significantly enhanced aqueous solubility compared to paracetamol, making it suitable for parenteral formulation. Its primary stability concern is temperature-dependent hydrolysis to paracetamol, which follows second-order kinetics. Reconstituted solutions have a limited shelf-life at room temperature, but stability is markedly improved under refrigerated conditions. A thorough understanding of this solubility and stability profile is essential for researchers, scientists, and drug development professionals to ensure the proper formulation, storage, and clinical administration of this important analgesic agent.

References

- 1. Influence of medium and temperature on the hydrolysis kinetics of this compound: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Propacetamol - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. Propacetamol = 98 HPLC 66532-86-3 [sigmaaldrich.com]

- 9. targetmol.com [targetmol.com]

- 10. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Storage-stable formulation of paracetamol in aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 12. Influence of Medium and Temperature on the Hydrolysis Kinetics of this compound: Determination Using Derivative Spectrophotometry [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. ejmanager.com [ejmanager.com]

An In-depth Technical Guide to the Hydrolysis of Propacetamol by Plasma Esterases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of propacetamol (B1218958), a water-soluble prodrug of paracetamol (acetaminophen). Propacetamol is designed for parenteral administration to achieve rapid therapeutic concentrations of paracetamol, making it clinically valuable for managing acute pain and fever when oral administration is not feasible.[1][2][3] Its efficacy relies on its swift and complete conversion to the active drug by esterases present in human plasma.[1][4]

Core Mechanism of Propacetamol Hydrolysis

Upon intravenous administration, propacetamol is rapidly metabolized in the bloodstream. The core of this bioconversion is the hydrolysis of the ester bond linking paracetamol to N,N-diethylglycine.[3] This reaction is catalyzed by a variety of non-specific plasma esterases, including cholinesterases and carboxylesterases.[5] The process yields two products: the pharmacologically active paracetamol and the inert N,N-diethylglycine moiety.[1][3] This conversion is typically completed within minutes, allowing for the prompt onset of paracetamol's analgesic and antipyretic effects.[1]

References

- 1. What is the mechanism of Propacetamol Hydrochloride? [synapse.patsnap.com]

- 2. Influence of medium and temperature on the hydrolysis kinetics of this compound: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Propacetamol Hydrochloride for Central Nervous System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of propacetamol (B1218958) hydrochloride, focusing on its utility and mechanisms within Central Nervous System (CNS) research. Propacetamol, a prodrug of paracetamol (acetaminophen), offers a unique parenteral administration route, enabling precise control over dosage and rapid attainment of therapeutic concentrations in the CNS, making it an invaluable tool for investigating central pain pathways and neurotransmitter systems.

Introduction to Propacetamol Hydrochloride

This compound is the N,N-diethylglycine ester of paracetamol, formulated for intravenous administration.[1] Its primary clinical advantage is its high water solubility, allowing for parenteral use in settings where oral administration is not feasible.[2] Upon entering the bloodstream, propacetamol is rapidly and completely hydrolyzed by plasma esterases into paracetamol and N,N-diethylglycine.[2][3] This bioconversion makes 1g of propacetamol equivalent to 0.5g of paracetamol. The resulting paracetamol readily crosses the blood-brain barrier, exerting its primary analgesic and antipyretic effects within the CNS.[4][5][6] This central action, distinct from the peripheral effects of many non-steroidal anti-inflammatory drugs (NSAIDs), makes propacetamol a subject of significant interest in neuropharmacological research.[7][8]

Mechanism of Action in the Central Nervous System

The central effects of propacetamol are attributable to its active metabolite, paracetamol, which operates through a complex and multifactorial mechanism involving several key neurological pathways. The drug's ability to permeate the CNS is a critical prerequisite for these actions. Paracetamol is a small, fat-soluble molecule that can cross the blood-brain barrier via passive diffusion.[4][6][9] Significant concentrations are observed in the cerebrospinal fluid (CSF) following intravenous propacetamol administration.[3][10]

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of paracetamol is the inhibition of prostaglandin (B15479496) synthesis in the CNS.[2][11] It exhibits a preferential, though weak, inhibitory effect on the COX-2 isoform within the brain.[2][12] This central inhibition is believed to be more pronounced than its effect on peripheral COX enzymes, which accounts for its potent analgesic and antipyretic properties with minimal peripheral anti-inflammatory activity.[2][8] Some research also supports the hypothesis that paracetamol selectively inhibits a variant of COX-1, sometimes referred to as COX-3, which is predominantly expressed in the CNS.[7][13]

Modulation of the Endocannabinoid System

A significant body of research points to the involvement of the endocannabinoid system in paracetamol-induced analgesia. After crossing the blood-brain barrier, paracetamol is metabolized into p-aminophenol.[14][15] Within the brain, the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form N-arachidonoylphenolamine (AM404).[14][16][17]

AM404 is a highly active metabolite that contributes to analgesia through several actions:

-

Indirect activation of Cannabinoid CB1 Receptors : AM404 inhibits the cellular reuptake of the endogenous cannabinoid anandamide, leading to elevated endocannabinoid levels and subsequent activation of CB1 receptors.[17][18] This action is particularly prominent in brain regions critical for pain modulation, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[14][19][20]

-

Activation of TRPV1 Receptors : AM404 is also an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor, which plays a crucial role in nociceptive signaling.[1][3][5]

The conversion of paracetamol to AM404 has been demonstrated in human CSF, confirming this pathway's relevance in humans.[18]

Interaction with the Serotonergic System

Paracetamol's central analgesic effect is also mediated by the activation of descending serotonergic pathways that originate in the brainstem and project to the spinal cord, where they inhibit nociceptive signaling.[11][21][22] Studies have shown that paracetamol administration increases serotonin (B10506) levels in brain regions like the pons and frontal cortex.[23] The analgesic effect can be blocked by antagonists of specific serotonin receptors, particularly the 5-HT₇ receptor, and potentially the 5-HT₁ₐ and 5-HT₃ subtypes, indicating their crucial role in this descending inhibitory control.[23][24][25]

Pharmacokinetic and Pharmacodynamic Properties

The intravenous administration of propacetamol allows for rapid and predictable plasma concentrations of paracetamol, bypassing the variability of oral absorption.[3]

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters following the administration of propacetamol.

| Parameter | Value | Notes | Source |

| Propacetamol Hydrolysis Half-life | 0.028 h | Rapid conversion to paracetamol by plasma esterases. | [26] |

| Paracetamol Bioavailability | ~100% | Compared to ~82% for oral paracetamol. | [3][27] |

| Paracetamol Tmax | 0.25 h (15 min) | Achieved at the end of infusion. | [3] |

| Paracetamol Cmax | 12.72 µg/mL | Following a 2g propacetamol dose. | [3] |

| Paracetamol AUC | 25.5 µg·h/mL | Following a 2g propacetamol dose. | [3] |

| Paracetamol Volume of Distribution | ~1.29 L/kg | For propacetamol. | [3] |

| Paracetamol Half-life (t½) | ~3.6 h | For propacetamol. | [3] |

| Paracetamol Clearance | 0.28 L·h/kg | For propacetamol. | [3] |

| Excretion | >90% in 24h | Primarily as glucuronide and sulfate (B86663) conjugates in urine. | [3] |

| CSF Penetration | Measurable within 10 min | Significant concentrations are found in cerebrospinal fluid. | [3][18] |

Pharmacodynamics

The rapid achievement of peak plasma and CSF concentrations of paracetamol following intravenous propacetamol administration correlates with a fast onset of central analgesic action. This profile is particularly advantageous in experimental settings requiring precise timing of drug effects. Dose-dependent antinociceptive and antihyperalgesic effects have been demonstrated in various animal models.[24] For instance, in a clinical study on acute migraine attacks, 1g of IV propacetamol showed significantly improved pain scores at 60 minutes compared to oral rizatriptan.[28]

Experimental Protocols in CNS Research

Propacetamol and its active metabolite are studied using a variety of preclinical and clinical models to elucidate their effects on the CNS.

Preclinical Models of Nociception

-

Hot-Plate Test : This method assesses the response to thermal pain. An animal is placed on a surface maintained at a constant temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is measured. Propacetamol is administered prior to the test to evaluate its analgesic effect on thermal sensitivity.[24][25]

-

Tail-Flick Test : A radiant heat source is focused on the animal's tail, and the time taken for the animal to flick its tail away from the stimulus is recorded as a measure of the pain threshold. This is a common assay for spinal reflex-mediated analgesia.[24]

-

Formalin Test : This test models both acute and inflammatory pain. A dilute formalin solution is injected into the paw, eliciting a biphasic pain response. The first phase (0-5 min) represents acute nociception, while the second phase (15-30 min) reflects inflammatory pain. The time the animal spends licking or biting the injected paw is quantified to assess the analgesic efficacy of the test compound.[25][29]

Neurochemical and Imaging Techniques

-

High-Performance Liquid Chromatography (HPLC) : This technique is used to quantify neurotransmitter levels. Following propacetamol administration, brain tissue or CSF can be collected from specific regions (e.g., spinal cord, periaqueductal gray). HPLC is then used to measure concentrations of serotonin (5-HT) and its metabolites to confirm the engagement of the serotonergic system.[24]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive method used for the detection and quantification of drug metabolites. It has been instrumental in identifying and measuring AM404 in the CSF of patients after receiving paracetamol, providing direct evidence for the endocannabinoid pathway in humans.[18]

-

Functional Magnetic Resonance Imaging (fMRI) : In human studies, fMRI is used to visualize brain activity. It has shown that paracetamol reduces activation in key pain-processing regions, including the insula, anterior cingulate cortex, and periaqueductal gray, in response to noxious stimuli, providing direct evidence of its central effect.[5][14][29]

References

- 1. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. quora.com [quora.com]

- 5. Identification of the cerebral effects of paracetamol in healthy subjects: an fMRI study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. erepo.uef.fi [erepo.uef.fi]

- 7. Actions of paracetamol on cyclooxygenases in tissue and cell homogenates of mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cerebrospinal fluid pharmacokinetics of paracetamol after intravenous propacetamol in a former preterm infant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Paracetamol and cyclooxygenase inhibition: is there a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actions of paracetamol on cyclooxygenases in tissue and cell homogenates of mouse and rabbit. | Semantic Scholar [semanticscholar.org]

- 14. Paracetamol is a centrally acting analgesic using mechanisms located in the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 16. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Paracetamol: new vistas of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acetaminophen Relieves Inflammatory Pain through CB1 Cannabinoid Receptors in the Rostral Ventromedial Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. The Contribution of Serotonergic Receptors and Nitric Oxide Systems in the Analgesic Effect of Acetaminophen: An Overview of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of drugs modulating serotonergic system on the analgesic action of paracetamol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacokinetics and analgesic effects of intravenous propacetamol vs rectal paracetamol in children after major craniofacial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Tolerance and pharmacokinetics of propacetamol, a paracetamol formulation for intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Efficacy of intravenous this compound in the treatment of an acute attack of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Systematic Review of Systemic and Neuraxial Effects of Acetaminophen in Preclinical Models of Nociceptive Processing - PMC [pmc.ncbi.nlm.nih.gov]

Propacetamol Hydrochloride: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of propacetamol (B1218958) hydrochloride, a prodrug of paracetamol, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, mechanism of action, and analytical methods.

Core Chemical and Physical Properties

Propacetamol hydrochloride is the hydrochloride salt of propacetamol, a water-soluble ester prodrug of paracetamol (acetaminophen).[1][2] Upon intravenous administration, it is rapidly hydrolyzed by plasma esterases into paracetamol and diethylglycine.[1][2] This rapid conversion allows for the quick achievement of therapeutic plasma concentrations of paracetamol, making it particularly useful in clinical settings where oral administration is not feasible.[1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₃ • HCl | [3] |

| C₁₄H₂₁ClN₂O₃ | [4][5] | |

| Molecular Weight | 300.78 g/mol | [5][6] |

| IUPAC Name | (4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride | [4] |

| CAS Number | 66532-86-3 | [3][6] |

| Solubility | Water: 20 mg/mL (clear solution) | [6] |

| DMSO: 60 mg/mL | [7] | |

| Ethanol (B145695): 30 mg/mL | [7] | |

| PBS (pH 7.2): 5 mg/mL | [3] | |

| Melting Point | 228°C | [2] |

| Appearance | White to off-white solid/powder | [6][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from paracetamol. A representative synthetic route is detailed below.[8][9]

Experimental Protocol: Synthesis from Paracetamol

This protocol involves a two-step reaction: the acylation of paracetamol with chloroacetyl chloride, followed by an amination reaction with diethylamine (B46881), and finally, salt formation with hydrochloric acid.

Step 1: Synthesis of 4-Acetamidophenyl Chloroacetate

-

In a suitable reaction vessel, dissolve paracetamol in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for example, anhydrous potassium carbonate, to the solution while stirring.

-

Cool the mixture and slowly add chloroacetyl chloride dropwise, maintaining the reaction temperature.

-

The reaction proceeds via acylation, where the hydroxyl group of paracetamol attacks the acyl chloride.

Step 2: Synthesis of Propacetamol

-

To the reaction mixture from Step 1, add a catalyst such as potassium iodide.

-

Slowly add diethylamine dropwise while controlling the temperature.

-

The diethylamine displaces the chloride from the chloroacetyl group in an amination reaction to form propacetamol base.

Step 3: Formation of this compound

-

After the reaction is complete, separate the crude propacetamol product.

-

Dissolve the propacetamol base in anhydrous ethanol.

-

Add a solution of hydrogen chloride in ethanol to the mixture to precipitate this compound.

-

The pH is adjusted to approximately 4 to ensure complete salt formation.[9]

Step 4: Purification

-

The crude this compound is purified by recrystallization.

-

The crude product is dissolved in a suitable solvent (e.g., water, methanol, ethanol, acetone, or a mixture) by heating to 55-95°C.[7]

-

The solution is filtered and then cooled at a controlled rate (1-7°C/h) to 12-20°C to induce crystallization.[7]

-

The crystals are grown at this temperature for a period of time (e.g., 4 hours).[7]

-

The purified crystals are collected by filtration, washed, and dried under vacuum.

Caption: Synthesis workflow for this compound.

Mechanism of Action

Propacetamol itself is an inactive prodrug.[1] Its pharmacological activity is entirely dependent on its rapid in-vivo hydrolysis to paracetamol.[10] The mechanism of action of paracetamol is complex and not fully elucidated, but it is known to primarily act within the central nervous system (CNS).[11][12] Several pathways are thought to be involved:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its limited anti-inflammatory effects.[10] However, it is proposed to be a more potent inhibitor of a splice variant of COX-1, often referred to as COX-3, which is found in the CNS.[11] It may also selectively inhibit COX-2 in the CNS.[11] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[1]

-

Modulation of the Endocannabinoid System: In the brain, a metabolite of paracetamol, AM404, is formed.[13] This metabolite has been shown to activate cannabinoid CB1 receptors, which can contribute to its analgesic effects.[13]

-

Interaction with the Serotonergic System: Paracetamol has been shown to enhance the activity of descending serotonergic pathways that inhibit pain signals in the spinal cord.[11][12][14]

Caption: Proposed signaling pathways for paracetamol.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and its active metabolite, paracetamol, in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for this purpose.

Experimental Protocol: RP-HPLC for Paracetamol Analysis

The following is a general protocol that can be adapted for the analysis of this compound.

1. Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Solutions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5-4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common composition is a 25:75 (v/v) ratio of acetonitrile and water.[15]

-

Standard Solutions: Prepare stock solutions of this compound and paracetamol reference standards in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation:

-

Pharmaceuticals: Crush tablets, weigh an appropriate amount of powder, dissolve in the mobile phase, sonicate, and filter through a 0.2 µm filter.[15]

-

Biological Samples: Perform a suitable extraction procedure (e.g., protein precipitation or liquid-liquid extraction) to isolate the analyte from the matrix.

-

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[15]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Detection Wavelength: Monitor at a wavelength where the analytes have significant absorbance, for example, 243 nm for paracetamol.[16]

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

-

Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Caption: General workflow for HPLC analysis.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. caymanchem.com [caymanchem.com]

- 4. Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1) | C14H21ClN2O3 | CID 108082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propacetamol HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. ≥98% (HPLC), Paracetamol precursor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN104829483A - Preparation method of this compound A crystal form - Google Patents [patents.google.com]

- 8. CN102786431A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. CN101353314A - Preparation of this compound - Google Patents [patents.google.com]

- 10. Propacetamol | C14H20N2O3 | CID 68865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. youtube.com [youtube.com]

- 15. ejmanager.com [ejmanager.com]

- 16. shimadzu.co.uk [shimadzu.co.uk]

Propacetamol: A Technical Guide to its Analgesic and Antipyretic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propacetamol (B1218958), a prodrug of paracetamol (acetaminophen), is formulated for intravenous administration, offering a valuable alternative when oral administration is not feasible. This technical guide provides an in-depth analysis of the analgesic and antipyretic properties of propacetamol, focusing on its mechanism of action, pharmacokinetic profile, and clinical efficacy. Through a comprehensive review of preclinical and clinical data, this document elucidates the molecular pathways involved in its therapeutic effects and presents detailed experimental protocols for its evaluation.

Introduction

Propacetamol is the N,N-diethylglycine ester of paracetamol. Following intravenous administration, it is rapidly and completely hydrolyzed by plasma esterases into paracetamol and diethylglycine. This conversion allows for the rapid achievement of therapeutic plasma concentrations of paracetamol, making it particularly useful in clinical settings requiring rapid onset of analgesia or antipyresis, such as in postoperative care. One gram of propacetamol is equivalent to 0.5 grams of paracetamol.

Pharmacokinetics and Metabolism

Upon intravenous infusion, propacetamol undergoes rapid hydrolysis in the bloodstream, releasing its active metabolite, paracetamol.

Pharmacokinetic Parameters

The pharmacokinetic profile of paracetamol following propacetamol administration is characterized by a rapid time to peak concentration (Tmax) and predictable exposure.

| Parameter | Propacetamol Administration | Resulting Paracetamol |

| Cmax (Peak Plasma Concentration) | Not applicable (rapidly hydrolyzed) | Achieved shortly after infusion |

| Tmax (Time to Peak Concentration) | Minutes | ~15-30 minutes post-infusion |

| Half-life (t½) | Very short | ~1-3 hours |

| Bioavailability | 100% (intravenous) | 100% |

Metabolic Conversion Workflow

The metabolic activation of propacetamol is a straightforward, one-step enzymatic process.

Caption: Metabolic conversion of propacetamol to paracetamol.

Mechanism of Action